7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane
Description
Significance of Spiro[3.4]octane Architectures in Advanced Organic Chemistry
The spiro[3.4]octane framework is a unique molecular structure consisting of a cyclobutane (B1203170) ring and a cyclopentane (B165970) ring connected by a single spiro carbon atom. ontosight.ai This arrangement results in a highly strained molecule, which influences its stability and reactivity. ontosight.ai The parent hydrocarbon, spiro[3.4]octane, is a colorless, flammable liquid with the molecular formula C8H14. nist.govnist.govnih.gov
The inherent strain in the spiro[3.4]octane system makes it an interesting subject for studies in molecular structure and reactivity. ontosight.ai Its rigid conformation provides a well-defined scaffold upon which further chemical complexity can be built. In advanced organic chemistry, these architectures are valued as building blocks for the synthesis of more complex molecules. Their defined three-dimensional geometry is particularly useful in creating compounds with specific spatial arrangements of functional groups, which is a key aspect in fields such as drug discovery and materials science. ontosight.ainih.gov The synthesis of the spiro[3.4]octane core can be achieved through various methods, including the rearrangement of bicyclic compounds. ontosight.ai
Strategic Utility of Bridged and Spirocyclic Heterocycles in Chemical Space Exploration
In the quest for novel bioactive compounds, the exploration of new chemical space is paramount. Bridged and spirocyclic heterocycles are of particular strategic utility in this endeavor because they introduce three-dimensionality into molecular design. mdpi.comresearchgate.netnih.gov The incorporation of spirocyclic motifs is a recognized strategy for improving the properties of bioactive compounds. nih.gov These rigid structures can help to lock a molecule into a specific conformation, which can lead to a better fit with a biological target. nih.gov
The presence of a quaternary carbon stereocenter in spirocycles allows for the exploration of novel chemical space with enhanced three-dimensionality. researchgate.net This is part of a broader trend in medicinal chemistry to develop molecules that are rich in sp3-hybridized carbons, moving away from flat, aromatic structures. nih.govnih.gov Spiro-heterocycles, which combine the features of spirocycles with the chemical diversity of heterocyclic rings containing atoms such as nitrogen and oxygen, are particularly attractive scaffolds. researchgate.netresearchgate.net For example, structures like 2-oxa-6-azaspiro[3.4]octane are considered substitutes for common modules in drugs like morpholine, which can help in exploring new patent space. researchgate.netresearchgate.net The development of synthetic methods to create diverse spirocyclic systems, including spiro-β-lactones and -lactams, is an active area of research. researchgate.net
Role of Halogenated Moieties, Specifically Iodomethyl Groups, in Enabling Chemical Transformations
Halogenated moieties are fundamental functional groups in organic synthesis, acting as versatile handles for a wide array of chemical transformations. The iodomethyl group (-CH2I) is particularly noteworthy for its reactivity. The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group in nucleophilic substitution reactions. This property allows for the facile introduction of various other functional groups.
The iodomethyl functionality can be manipulated to introduce side chains, for instance, in the synthesis of peptide isosteres. nih.gov One of the key advantages of an iodomethylated product is the range of functionalized products that can be derived from the primary iodide. nih.gov For example, it can participate in palladium-catalyzed Negishi cross-coupling reactions with organozinc intermediates to form new carbon-carbon bonds. nih.gov
Furthermore, iodomethyl groups are precursors for the synthesis of aldehydes and ketones through oxidation. researchgate.net Although less common than their chloro- and bromomethyl counterparts in this context, various methods have been investigated for this transformation. researchgate.net The iodomethyl group is also involved in radical reactions. For instance, in the Hofmann–Löffler–Freytag reaction, an N-halogenated amine can undergo a 1,5-hydrogen atom transfer followed by cyclization, a process where an iodoamide intermediate can be generated in situ. wikipedia.org The synthesis of alkyl iodides from various precursors like carboxylic acids, alkenes, and alcohols is a well-established area of organic chemistry, highlighting the importance of iodo-functionalized compounds as synthetic intermediates. organic-chemistry.org
Overview of the Research Landscape Surrounding 7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane
The specific chemical compound this compound is a functionalized spirocyclic heterocycle. Its core structure is the 6-oxa-2-azaspiro[3.4]octane system, which contains a cyclopentane ring fused to an azetidine (B1206935) ring, with one of the cyclopentane carbons replaced by oxygen. The research landscape for this exact molecule is not extensively documented in publicly available literature. However, the synthesis and utility of its constituent parts and closely related analogs are areas of active investigation.
The synthesis of the parent 2-azaspiro[3.4]octane scaffold has been developed through several routes, employing readily available starting materials and conventional chemical transformations. rsc.orgrsc.org Similarly, synthetic routes to substituted 2-oxa-6-azaspiro[3.4]octane have been described, often through [3+2] cycloaddition reactions, highlighting its potential as a novel module for drug discovery. researchgate.net
The introduction of the iodomethyl group onto such a scaffold creates a valuable synthetic intermediate. While direct studies on this compound are sparse, related structures have been synthesized and are commercially available, suggesting their utility as building blocks. Examples include:
tert-Butyl 5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate biosynth.com
7-(Iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane bldpharm.com
2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane semanticscholar.org
The existence of these related compounds indicates that synthetic methodologies for creating iodomethyl-functionalized oxa-azaspiro[3.4]octane systems are available. The research interest in such molecules likely stems from their potential as complex, three-dimensional building blocks for medicinal chemistry and other areas of chemical synthesis, combining the structural rigidity of the spirocyclic core with the synthetic versatility of the iodomethyl group.
Data Tables
Table 1: Key Structural Features of the Spiro[3.4]octane Scaffold
| Feature | Description | Reference |
| Core Structure | A cyclobutane ring and a cyclopentane ring sharing a single carbon atom. | ontosight.ai |
| Molecular Formula | C8H14 (for the parent hydrocarbon) | nist.govnist.gov |
| Key Characteristic | High degree of molecular strain, influencing reactivity. | ontosight.ai |
| Geometry | Rigid, three-dimensional structure. | nih.gov |
Table 2: Reactive Potential of the Iodomethyl Group
| Reaction Type | Description | Reference |
| Nucleophilic Substitution | The iodine atom acts as a good leaving group, allowing for substitution by a wide range of nucleophiles. | N/A |
| Cross-Coupling Reactions | Can be converted to an organometallic species (e.g., organozinc) for use in reactions like Negishi coupling. | nih.gov |
| Oxidation | Can be oxidized to form an aldehyde functional group. | researchgate.net |
| Radical Reactions | Can participate in radical cyclization reactions. | wikipedia.org |
Structure
3D Structure
Properties
Molecular Formula |
C7H12INO |
|---|---|
Molecular Weight |
253.08 g/mol |
IUPAC Name |
7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane |
InChI |
InChI=1S/C7H12INO/c8-2-6-1-7(5-10-6)3-9-4-7/h6,9H,1-5H2 |
InChI Key |
PAAZYRGSLAEINL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC12CNC2)CI |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 7 Iodomethyl 6 Oxa 2 Azaspiro 3.4 Octane
Retrosynthetic Disconnections for the 6-Oxa-2-azaspiro[3.4]octane Framework
Retrosynthetic analysis provides a logical framework for deconstructing a complex target molecule into simpler, readily available starting materials. 13.235.221 For the 6-oxa-2-azaspiro[3.4]octane core, several disconnection strategies can be envisioned, primarily focusing on the formation of the azetidine (B1206935) and tetrahydrofuran (B95107) rings that constitute the spirocycle.
One logical approach involves disconnecting the C-N and C-O bonds of the heterocyclic rings via intramolecular pathways. This leads back to a central, appropriately functionalized cyclopentane (B165970) precursor. Alternatively, cycloaddition strategies or tandem reactions that form multiple bonds in a single cascade offer a more convergent approach. For instance, a [3+2] cycloaddition can be a powerful tool for constructing the five-membered ring. researchgate.net
A particularly effective strategy found in the literature for a related oxa-azaspiro[3.4]octane system involves a tandem conjugate addition-Dieckmann cyclization. lookchem.com This disconnection simplifies the complex spirocycle into more accessible acyclic or simple cyclic precursors.
Analysis of Key C-C and C-Heteroatom Bond Formations
The formation of carbon-carbon and carbon-heteroatom bonds are fundamental steps in the synthesis of the spirocyclic core. nih.govresearchgate.net Based on the retrosynthetic strategies, the key bond-forming events are:
Intramolecular SN2 Reactions: A common method for forming heterocyclic rings involves the intramolecular displacement of a leaving group by a nucleophile. In this context, the formation of the C-N bond of the azetidine ring and the C-O bond of the tetrahydrofuran ring can be achieved by cyclization of a precursor containing both an amine/alkoxide nucleophile and an alkyl halide/sulfonate electrophile.
Tandem Conjugate Addition-Dieckmann Cyclization: This sequence is highly efficient for constructing the spirocyclic ketone intermediate. It begins with a Michael addition of an amine to an α,β-unsaturated ester, followed by an intramolecular condensation to form the five-membered ring and establish the spirocenter. This process constructs one C-N bond and one C-C bond in a sequential manner. lookchem.com
Iodocyclization: The final installation of the iodomethyl group can be achieved through an iodocyclization reaction. This involves treating a suitable unsaturated precursor, such as a homoallylic alcohol, with an iodine source. The reaction proceeds via electrophilic attack of iodine on the double bond, followed by intramolecular capture by the hydroxyl group to form the tetrahydrofuran ring and concurrently install the iodomethyl functionality. semanticscholar.org
Identification of Advanced Precursors and Synthons for Spirocenter Construction
The choice of precursors is dictated by the chosen synthetic strategy. A synthon is an idealized fragment that assists in synthetic planning, which is ultimately realized by a chemical reagent.
For a tandem conjugate addition-Dieckmann cyclization approach, the key precursors are:
An α,β-unsaturated ester containing a leaving group, which acts as the Michael acceptor.
An amino alcohol, such as methyl glycolate (B3277807), which serves as the nucleophile for both the conjugate addition and the subsequent cyclization. lookchem.com
This sequence leads to a key spirocyclic keto-ester intermediate, which can be further elaborated.
| Precursor/Synthon | Synthetic Role | Relevant Strategy |
| Functionalized Amino Alcohol (e.g., Methyl Glycolate) | Nucleophile source for C-N and C-O bond formation | Tandem Conjugate Addition-Dieckmann Cyclization lookchem.com |
| α,β-Unsaturated Ester | Michael acceptor and electrophile | Tandem Conjugate Addition-Dieckmann Cyclization lookchem.com |
| Functionalized Cyclopentane Derivative | Central scaffold for sequential ring closure | Intramolecular SN2 Cyclizations |
| Homoallylic Amine with a Hydroxyl Group | Precursor for final ring formation and iodination | Iodocyclization Reaction semanticscholar.org |
Enantioselective and Diastereoselective Synthetic Routes to 7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane
Controlling the stereochemistry at the spirocenter is a critical aspect of modern synthesis, as different stereoisomers can have vastly different biological activities. Both catalyst-controlled and substrate-controlled methods can be employed to achieve high levels of stereoselectivity.
Catalytic Asymmetric Approaches for Spirocenter Control
Asymmetric catalysis offers an efficient means to generate enantiomerically enriched products from achiral or racemic starting materials. acs.org For the synthesis of the 6-oxa-2-azaspiro[3.4]octane framework, several catalytic strategies could be applied to the key bond-forming step that establishes the spirocenter.
Organocatalysis: Chiral secondary amines or Brønsted acids can catalyze enantioselective Michael additions, which could be the initial step in a tandem cyclization sequence. Confined imidodiphosphorimidate (IDPi) catalysts, for example, have proven effective in controlling the stereochemical outcome of cycloadditions that form spirocarbocycles. nih.gov
Transition-Metal Catalysis: Chiral transition-metal complexes are widely used for a variety of asymmetric transformations. A copper-catalyzed intramolecular addition of an amine derivative to an alkene, guided by a chiral ligand, could be a viable method for enantioselectively forming one of the heterocyclic rings. nih.gov Similarly, palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for constructing quaternary stereocenters.
The selection of the catalyst and reaction conditions is paramount to achieving high enantiomeric excess (ee).
| Catalytic Approach | Key Transformation | Potential Catalyst Class |
| Asymmetric Michael Addition | Initial C-C or C-N bond formation | Chiral Secondary Amines, Chiral Brønsted Acids nih.gov |
| Asymmetric Cycloaddition | Formation of the five-membered ring | Chiral Lewis Acids |
| Asymmetric Intramolecular Hydroamination/Alkoxylation | C-N or C-O ring closure | Chiral Copper or Palladium Complexes nih.gov |
Substrate-Controlled Stereochemical Induction Strategies
An alternative to catalyst-control is substrate-control, where a stereocenter present in the starting material directs the stereochemical outcome of subsequent reactions. This approach involves the use of enantiopure starting materials derived from the "chiral pool."
For instance, the synthesis could commence with an enantiopure amino acid or a chiral alcohol. This inherent chirality can influence the facial selectivity of key bond-forming reactions, such as cyclizations or additions to carbonyl groups, thereby setting the stereochemistry of the spirocenter. The rigidity of cyclic intermediates often enhances the transmission of stereochemical information, leading to high diastereoselectivity. While this method requires an enantiopure starting material, it can be a robust and predictable way to control stereochemistry.
Divergent Synthesis Strategies for Analogues and Derivatives from Key Intermediates
Divergent synthesis is a powerful strategy for generating a library of structurally related compounds from a common intermediate. nih.gov This approach is highly valuable in drug discovery for structure-activity relationship (SAR) studies. A key intermediate in the synthesis of the 6-oxa-2-azaspiro[3.4]octane framework, such as the spirocyclic ketone 14 (see table below) derived from a Dieckmann cyclization, is an ideal starting point for diversification. lookchem.com
From this ketone, a variety of transformations can be performed:
Reduction: Reduction of the ketone using agents like NaBH₄ yields the corresponding alcohol 15. lookchem.com This alcohol can be a point of attachment for various groups through etherification or esterification.
Functional Group Interconversion: The ester functionality in intermediate 13 can be saponified to a carboxylic acid, which can then undergo a Curtius rearrangement to provide an amine. This introduces a new functional handle for derivatization. lookchem.com
Derivatization of the Azetidine Nitrogen: The secondary amine of the spirocyclic core can be functionalized via alkylation, acylation, or reductive amination to introduce a wide range of substituents.
Modification of the Iodomethyl Group: The final target compound, this compound, possesses a versatile iodomethyl group. The iodide is an excellent leaving group, allowing for facile nucleophilic substitution reactions to introduce a diverse array of functionalities (e.g., azides, cyanides, thiols, amines), thereby creating a library of analogs.
This divergent approach allows for the systematic exploration of the chemical space around the core spirocyclic scaffold.
Investigation of Novel Reaction Pathways and Reagent Development for Spirocycle Formation
The construction of spirocyclic systems, particularly those containing multiple heteroatoms, demands innovative and step-economic synthetic approaches. lookchem.com Traditional methods often involve lengthy sequences, limiting their utility in large-scale synthesis and library generation. researchgate.net Consequently, research has focused on developing novel pathways that can rapidly assemble the core structure of molecules like this compound.
One prominent strategy involves a tandem conjugate addition-Dieckmann cyclization protocol. lookchem.com This approach has been successfully applied to the synthesis of the 6-oxa-2-azaspiro[3.4]octane core. The sequence begins with a Michael addition of an appropriate nucleophile, such as methyl glycolate, to a cyclic α,β-unsaturated ketone, followed by an intramolecular Dieckmann condensation to form the spirocyclic ketoester. This intermediate can then be further manipulated, for instance, through Krapcho decarboxylation, to yield the desired spirocyclic ketone, a key precursor to the final compound. lookchem.com This tandem reaction is highly efficient, building complexity quickly from simple starting materials.
Another innovative approach is the use of ring-closing metathesis (RCM) to construct spirocycles containing both oxetane (B1205548) and tetrahydrofuran rings, which are structurally analogous to the 6-oxa-2-azaspiro[3.4]octane system. nuph.edu.ua This strategy employs a Grubbs' catalyst to cyclize a diene precursor, effectively forming the spirocyclic core in a single step. nuph.edu.ua The development of new reagents and catalysts for such transformations is an active area of research, aiming to improve yields, stereoselectivity, and substrate scope. These advanced methodologies provide versatile and scalable access to novel spirocyclic modules for drug discovery. lookchem.com
| Pathway | Key Reaction Type | Primary Advantage | Relevant Precursors | Key Reagents/Catalysts |
|---|---|---|---|---|
| Tandem Conjugate Addition-Dieckmann Cyclization | Tandem Michael Addition / Claisen Condensation | High step-economy, rapid complexity building lookchem.com | Cyclic α,β-unsaturated ketones, Methyl glycolate lookchem.com | Base (e.g., NaH) |
| Ring-Closing Metathesis (RCM) | Olefin Metathesis | Direct formation of spirocyclic core nuph.edu.ua | Unsaturated spirooxetane dienes nuph.edu.ua | Grubbs' II Catalyst nuph.edu.ua |
| [3+2] Dipolar Cycloaddition | Cycloaddition | Formation of N-heterocyclic ring in one step researchgate.netresearchgate.net | Azomethine ylides, Electron-deficient alkenes researchgate.net | Trifluoroacetic acid (catalytic) researchgate.net |
Mechanistic Elucidation of Critical Bond-Forming Steps in the Synthesis
Understanding the mechanisms of key bond-forming reactions is paramount for optimizing reaction conditions, controlling stereochemistry, and extending the methodology to new substrates. The synthesis of this compound involves several critical transformations, including cycloadditions and intramolecular cyclizations, whose mechanisms have been the subject of detailed investigation.
The formation of the azetidine or pyrrolidine (B122466) ring of the azaspiro[3.4]octane core is often achieved through [3+2] dipolar cycloaddition reactions. researchgate.netresearchgate.net A common approach utilizes the reaction between an azomethine ylide, generated in situ, and an electron-deficient alkene. researchgate.net For instance, the precursor N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine can be treated with a catalytic amount of trifluoroacetic acid to generate a transient iminium ion, which then forms the azomethine ylide. researchgate.net
The mechanism of this cycloaddition is believed to be a concerted process, consistent with Frontier Molecular Orbital (FMO) theory. researchgate.net These reactions are typically HOMO (dipole)-LUMO (dipolarophile) controlled. The regiochemistry of the addition, however, is not always straightforward to predict by simple FMO considerations and may be influenced by charge transfer interactions during the reaction. researchgate.net The stereospecificity of the cycloaddition has been demonstrated with dipolarophiles like dimethyl fumarate (B1241708) and maleate, which supports the intermediacy of the azomethine ylide. researchgate.net Such cycloadditions provide a powerful and efficient method for constructing the nitrogen-containing ring of the spirocycle. researchgate.net
The formation of the tetrahydrofuran (ether) ring in the 6-oxa-2-azaspiro[3.4]octane system is a critical step that can be accomplished via intramolecular cyclization. One of the most effective methods for this transformation is iodocyclization. nih.gov This reaction involves treating a suitably positioned unsaturated alcohol with an electrophilic iodine source, such as molecular iodine (I₂).
The mechanism proceeds via the activation of the alkene by the iodine species to form a cyclic iodonium (B1229267) ion intermediate. The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking the iodonium ion to close the ring. This attack typically follows Baldwin's rules, favoring a 5-exo-tet cyclization to form the five-membered tetrahydrofuran ring. A key advantage of this pathway is that it simultaneously forms the ether linkage and installs the iodine atom, directly leading to the desired iodomethyl functionality in a single, often stereocontrolled, step. nih.govsemanticscholar.org This method is widely used for synthesizing various oxygen-containing heterocycles due to its mild conditions and high efficiency. nih.govmdpi.com
| Reaction | Ring Formed | Key Intermediate | Driving Principle | Stereochemical Outcome |
|---|---|---|---|---|
| [3+2] Dipolar Cycloaddition | Azane (Azetidine/Pyrrolidine) | Azomethine Ylide researchgate.net | HOMO-LUMO interaction researchgate.net | Often stereospecific researchgate.net |
| Intramolecular Iodocyclization | Ether (Tetrahydrofuran) | Cyclic Iodonium Ion nih.gov | Nucleophilic attack by tethered alcohol nih.gov | High stereoselectivity (anti-addition) |
Derivatization and Design of Advanced Analogues Based on 7 Iodomethyl 6 Oxa 2 Azaspiro 3.4 Octane
Systematic Functional Group Interconversions of the Iodomethyl Unit
The iodomethyl group of 7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane is a prime site for nucleophilic substitution, enabling its conversion into a wide array of other functional groups. This versatility is crucial for structure-activity relationship (SAR) studies, allowing for the systematic exploration of how different functionalities at this position influence biological activity.
The high reactivity of the carbon-iodine bond, with iodide being an excellent leaving group, facilitates reactions with a diverse range of nucleophiles. vanderbilt.edu Standard synthetic protocols can be employed to introduce various functionalities, thereby altering the steric and electronic properties of the molecule. For instance, displacement with azide anion followed by reduction provides access to the corresponding aminomethyl analogue, a common modification in medicinal chemistry to introduce a basic center. vanderbilt.edu Similarly, reaction with cyanide followed by hydrolysis can yield a carboxymethyl derivative, introducing an acidic moiety.
Table 1: Examples of Functional Group Interconversions from an Iodomethyl Group
| Nucleophile | Reagent Example | Resulting Functional Group |
| Azide | Sodium Azide (NaN₃) | -CH₂N₃ (Azidomethyl) |
| Cyanide | Sodium Cyanide (NaCN) | -CH₂CN (Cyanomethyl) |
| Hydroxide | Sodium Hydroxide (NaOH) | -CH₂OH (Hydroxymethyl) |
| Thiolate | Sodium Thiophenoxide (NaSPh) | -CH₂SPh (Phenylthiomethyl) |
| Amine | Ammonia (NH₃) | -CH₂NH₂ (Aminomethyl) |
Exploration of Substitution Patterns on the Spirocyclic Core for Modulating Reactivity and Conformation
While the iodomethyl group provides a primary handle for derivatization, modifications to the spirocyclic core of 6-oxa-2-azaspiro[3.4]octane itself offer another avenue for fine-tuning molecular properties. Introducing substituents on the azetidine (B1206935) or tetrahydrofuran (B95107) rings can significantly impact the molecule's conformation, lipophilicity, and metabolic stability.
Strategic placement of substituents can pre-organize the scaffold into a specific conformation that may enhance binding to a biological target. For example, the introduction of fluorine atoms can alter the electronic properties of the ring system and potentially improve metabolic stability. The synthesis of analogues such as 2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane has been reported, demonstrating the feasibility of such modifications. semanticscholar.org
Synthesis of Isotopically Labeled this compound for Mechanistic Probes
Isotopically labeled compounds are invaluable tools in drug discovery and development, particularly for elucidating reaction mechanisms, studying metabolic pathways, and in quantitative bioanalytical assays. The synthesis of isotopically labeled this compound, for instance with Carbon-13 or Deuterium, can provide crucial insights into its behavior in biological systems.
The introduction of isotopes can be achieved by utilizing labeled starting materials in the synthetic route to the spirocyclic core. For example, employing a labeled precursor for the formation of the azetidine or tetrahydrofuran ring would result in the desired isotopically tagged scaffold. Subsequent iodination would then yield the final labeled product.
These labeled analogues can be used in a variety of studies, including:
Metabolic Profiling: Tracking the metabolic fate of the compound in vitro and in vivo.
Mechanism of Action Studies: Understanding how the compound interacts with its biological target.
Pharmacokinetic Studies: Quantifying the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule.
Creation of Chemical Libraries Utilizing the 6-Oxa-2-azaspiro[3.4]octane Scaffold
The robust and versatile chemistry of the 6-oxa-2-azaspiro[3.4]octane scaffold makes it an ideal framework for the construction of chemical libraries for high-throughput screening. researchgate.net By combining the derivatization strategies discussed previously, a large and diverse collection of analogues can be synthesized.
A common approach involves a divergent synthesis strategy, where a common intermediate, such as tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate, is prepared on a large scale. This intermediate can then be reacted with a variety of building blocks, such as carboxylic acids, sulfonyl chlorides, or isocyanates, to generate a library of amides, sulfonamides, and ureas, respectively.
Table 2: Representative Library Synthesis from a Common Intermediate
| Intermediate | Reagent Class | Resulting Linkage |
| Aminomethyl derivative | Carboxylic Acids | Amide |
| Aminomethyl derivative | Sulfonyl Chlorides | Sulfonamide |
| Aminomethyl derivative | Isocyanates | Urea |
| Hydroxymethyl derivative | Carboxylic Acids | Ester |
The synthesis of such libraries provides a powerful tool for exploring the SAR of this scaffold against a wide range of biological targets. nih.gov The structural rigidity and three-dimensional nature of the 6-oxa-2-azaspiro[3.4]octane core are advantageous in designing compounds with improved selectivity and potency. researchgate.net
Theoretical and Computational Studies of 7 Iodomethyl 6 Oxa 2 Azaspiro 3.4 Octane
Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding Analysis
Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules. These methods, rooted in solving the Schrödinger equation, provide insights into electron distribution, molecular orbital energies, and the nature of chemical bonds, all of which dictate the molecule's reactivity and properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researcher.lifenih.gov For 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane, DFT would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. Functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly used for such optimizations of organic molecules. researcher.life
The optimization process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. For a spirocyclic system like this, with its inherent ring strain and the bulky iodomethyl substituent, DFT can accurately predict bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the steric and electronic effects of the substituent on the spirocyclic core.
Furthermore, DFT calculations can map out reaction energy profiles. For instance, the rotation of the C-C bond connecting the iodomethyl group to the tetrahydrofuran (B95107) ring could be investigated. By performing a series of constrained optimizations at different dihedral angles, an energy profile can be constructed, revealing the rotational energy barriers and identifying the most stable rotamers.
Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: The following data is hypothetical and representative of typical DFT calculation outputs.)
| Parameter | Value |
| C-I Bond Length | 2.15 Å |
| C-O Bond Length (THF ring) | 1.43 Å |
| C-N Bond Length (Azetidine ring) | 1.47 Å |
| Spiro C-C-C Angle | 88.5° |
| C-C-I Bond Angle | 112.0° |
While DFT is a workhorse for geometry optimizations, high-level ab initio methods are often required for more accurate electronic properties. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T), provide a more rigorous treatment of electron correlation, which is the interaction between electrons. osti.govhu-berlin.de
For this compound, these methods would be used to calculate properties such as ionization potential, electron affinity, and dipole moment with high accuracy. The results from these calculations can be considered benchmarks for validating the accuracy of less computationally expensive methods like DFT. nih.gov Due to their high computational cost, these methods are typically employed for single-point energy calculations on geometries previously optimized at a lower level of theory, such as DFT.
Table 2: Calculated Electronic Properties of this compound (Note: The following data is hypothetical and representative of typical ab initio calculation outputs.)
| Property | Calculated Value | Method |
| Ionization Potential | 8.5 eV | CCSD(T)/aug-cc-pVTZ |
| Electron Affinity | 0.2 eV | MP2/aug-cc-pVTZ |
| Dipole Moment | 2.1 D | CCSD(T)/aug-cc-pVTZ |
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamics
While QM methods provide a static picture of a molecule at its energy minimum, molecules are dynamic entities that constantly explore different conformations. Molecular Dynamics (MD) simulations offer a way to study these dynamic processes by simulating the motion of atoms over time. mdpi.com
For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box of water or chloroform) and solving Newton's equations of motion for each atom. This allows for the exploration of the conformational landscape, revealing the accessible conformations and the transitions between them. The puckering of the five-membered tetrahydrofuran ring and the four-membered azetidine (B1206935) ring, as well as the orientation of the iodomethyl group, can be monitored throughout the simulation. Analysis of the MD trajectory can provide insights into the flexibility of the molecule and the time scales of different molecular motions.
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of new compounds. nih.govresearchgate.net For this compound, the prediction of NMR chemical shifts is particularly valuable. By calculating the magnetic shielding tensors for each nucleus using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework, the ¹H and ¹³C NMR chemical shifts can be predicted. mdpi.com These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.
Similarly, the vibrational frequencies corresponding to infrared (IR) absorption can be calculated. This is typically done by computing the second derivatives of the energy with respect to the atomic positions. The resulting vibrational modes can be visualized to understand the nature of the molecular vibrations, such as the stretching of the C-I bond or the ring vibrations of the spirocyclic core.
Mechanistic Pathway Elucidation through Transition State Calculations
Understanding the mechanisms of chemical reactions is crucial for optimizing reaction conditions and designing new synthetic routes. Computational chemistry can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states.
For this compound, a potential reaction of interest is the nucleophilic substitution of the iodide. Transition state calculations, often performed using DFT, can be used to locate the transition state structure for this reaction. By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined. This information provides valuable insights into the feasibility and kinetics of the reaction.
Retrosynthetic Analysis and Synthesis Planning Algorithms Utilizing Computational Chemistry
Computational tools are increasingly being used to assist in the design of synthetic routes. Retrosynthetic analysis involves breaking down a target molecule into simpler, commercially available starting materials. Computational algorithms can aid in this process by suggesting strategic bond disconnections based on known chemical reactions and principles.
For a novel molecule like this compound, computational retrosynthesis tools could propose several synthetic pathways. These algorithms can evaluate the feasibility of each step based on calculated reaction energies and known synthetic methodologies for related structures, such as other azaspiro[3.4]octanes. researchgate.netrsc.org This can help chemists to prioritize the most promising synthetic routes for laboratory investigation.
Future Research and Unexplored Frontiers in this compound Chemistry
Q & A
Q. How can researchers optimize the synthesis of 7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane to improve yield and purity?
- Methodological Answer : Optimization involves systematic variation of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) and the use of advanced reactors. For instance, continuous-flow microreactor systems enhance mixing efficiency and heat transfer, reducing side reactions and improving yield . Precedent studies on analogous spiro compounds suggest that slow addition of iodomethylating agents in anhydrous tetrahydrofuran (THF) at −20°C minimizes byproduct formation . Purification via column chromatography with gradient elution (hexane:ethyl acetate) followed by recrystallization in diethyl ether can achieve >95% purity.
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : A combination of H/C NMR and IR spectroscopy is critical. H NMR can confirm the iodomethyl group’s presence (δ 3.2–3.5 ppm for CHI) and spirocyclic connectivity through coupling constants . IR spectroscopy identifies the oxa-aza ring via C-O-C (1100–1250 cm) and N-H (3300–3500 cm) stretches. For unambiguous confirmation, single-crystal X-ray diffraction is recommended, though challenging due to the compound’s hygroscopic nature .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples under controlled humidity (20–80% RH), temperature (4°C, 25°C, 40°C), and light exposure. Monitor degradation via HPLC every 7–14 days. Precedent safety data on structurally related oxa-azaspiro compounds indicate sensitivity to moisture and UV light, necessitating storage in amber vials with desiccants at −20°C .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel reaction pathways?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and reaction energetics. Tools like COMSOL Multiphysics integrate AI-driven simulations to optimize reaction parameters (e.g., activation energy, solvent effects) . ICReDD’s hybrid computational-experimental workflows use reaction path searches to propose viable derivatives, such as substituting iodine with functional groups like azides or alkynes .
Q. How can contradictions in experimental data on the compound’s reaction mechanisms be resolved?
- Methodological Answer : Address discrepancies through iterative hypothesis testing. For example, if kinetic data conflicts with proposed mechanisms, use isotopic labeling (e.g., N or O) to track atom migration . Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, purified reagents) to isolate variables. Cross-validate findings using complementary techniques like mass spectrometry (HRMS) and C NMR .
Q. What advanced separation technologies are suitable for isolating enantiomers or diastereomers of derivatives of this compound?
- Methodological Answer : Chiral stationary phase (CSP) HPLC (e.g., Chiralpak IA or IB columns) resolves enantiomers with mobile phases of hexane:isopropanol (90:10). For diastereomers, simulated moving bed (SMB) chromatography offers scalability . Membrane-based enantioselective separation, leveraging cyclodextrin-functionalized membranes, is an emerging alternative for large-scale applications .
Q. How can factorial design improve experimental workflows for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer : Implement a 2 factorial design to evaluate variables (e.g., substituent position, ring size) on biological activity. For SAR studies, assign factors like steric bulk (e.g., methyl vs. ethyl groups) and electronic effects (e.g., electron-withdrawing substituents). Use regression analysis to model interactions between variables and prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
